
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Bromophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)ethane-1,2-diamine typically involves the following steps:
Amine Introduction: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate precursor such as a halogenated ethane reacts with ammonia or an amine source under basic conditions.
Industrial Production Methods
Industrial production of (S)-1-(3-Bromophenyl)ethane-1,2-diamine may involve large-scale bromination and subsequent amine introduction using continuous flow reactors to ensure efficient and controlled reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenyl ethane-1,2-diamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, thiols, or alkyl halides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of phenyl ethane-1,2-diamine derivatives.
Substitution: Formation of substituted phenyl ethane-1,2-diamine derivatives.
Scientific Research Applications
(S)-1-(3-Bromophenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chlorophenyl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(3-Fluorophenyl)ethane-1,2-diamine: Similar structure with a fluorine atom instead of bromine.
(S)-1-(3-Iodophenyl)ethane-1,2-diamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(S)-1-(3-Bromophenyl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. These properties can influence its reactivity and binding affinity in various chemical and biological contexts.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1S)-1-(3-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
InChI Key |
SWWWAQPDPMNNLH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


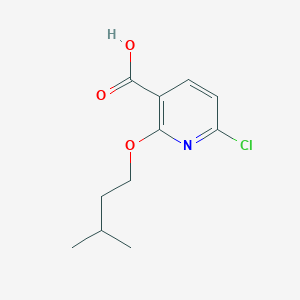
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

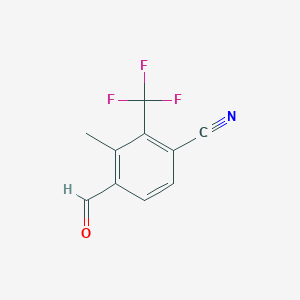
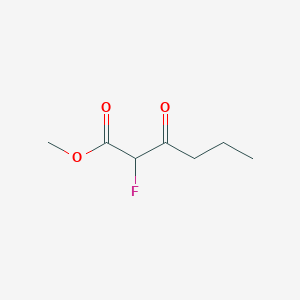
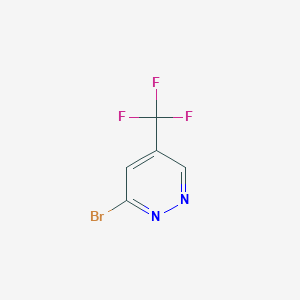
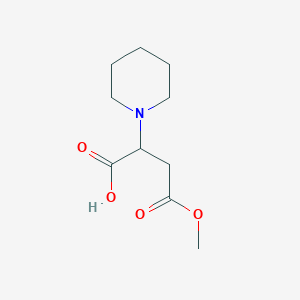
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
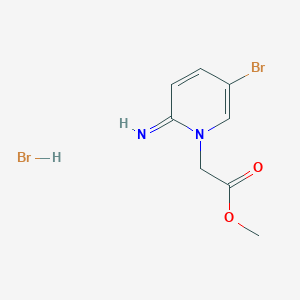

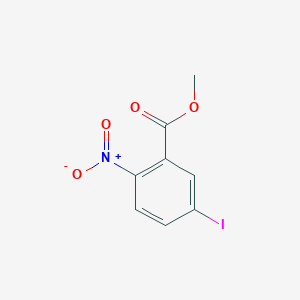
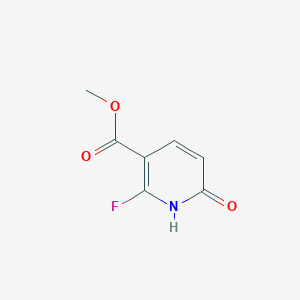
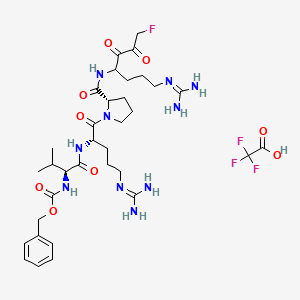
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)
